molecular formula C22H25NO6 B14110318 2-[2-(2-aminoethoxy)ethoxymethyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid

2-[2-(2-aminoethoxy)ethoxymethyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid

Katalognummer: B14110318
Molekulargewicht: 399.4 g/mol
InChI-Schlüssel: KOXRXVLXOFDALB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(2-aminoethoxy)ethoxymethyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorenylmethoxy group, which is known for its stability and ability to participate in various chemical reactions. The presence of aminoethoxy and oxopropanoic acid groups further enhances its reactivity and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-aminoethoxy)ethoxymethyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the fluorenylmethoxy group: This step involves the reaction of fluorene with methanol in the presence of a strong acid catalyst to form 9H-fluoren-9-ylmethanol.

    Introduction of the aminoethoxy group: The 9H-fluoren-9-ylmethanol is then reacted with 2-(2-aminoethoxy)ethanol under basic conditions to form the intermediate 2-[2-(2-aminoethoxy)ethoxymethyl]-9H-fluoren-9-ylmethanol.

    Formation of the oxopropanoic acid group: The final step involves the oxidation of the intermediate with an oxidizing agent such as potassium permanganate or chromium trioxide to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to ensure high-quality production.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(2-aminoethoxy)ethoxymethyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxopropanoic acid group to an alcohol.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation products: More oxidized derivatives with additional functional groups.

    Reduction products: Alcohol derivatives.

    Substitution products: Compounds with new functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

2-[2-(2-aminoethoxy)ethoxymethyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2-[2-(2-aminoethoxy)ethoxymethyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The fluorenylmethoxy group can intercalate with DNA, potentially disrupting replication and transcription processes. The aminoethoxy group can form hydrogen bonds with proteins, affecting their structure and function. The oxopropanoic acid group can participate in redox reactions, influencing cellular oxidative stress levels.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[2-(2-aminoethoxy)ethoxymethyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid: Unique due to its combination of fluorenylmethoxy, aminoethoxy, and oxopropanoic acid groups.

    2-[2-(2-aminoethoxy)ethoxymethyl]-3-(9H-fluoren-9-ylmethoxy)-3-hydroxypropanoic acid: Similar structure but with a hydroxy group instead of an oxo group.

    2-[2-(2-aminoethoxy)ethoxymethyl]-3-(9H-fluoren-9-ylmethoxy)-3-aminopropanoic acid: Contains an amino group instead of an oxo group.

Uniqueness

The unique combination of functional groups in this compound provides it with distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Eigenschaften

Molekularformel

C22H25NO6

Molekulargewicht

399.4 g/mol

IUPAC-Name

2-[2-(2-aminoethoxy)ethoxymethyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid

InChI

InChI=1S/C22H25NO6/c23-9-10-27-11-12-28-13-20(21(24)25)22(26)29-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14,23H2,(H,24,25)

InChI-Schlüssel

KOXRXVLXOFDALB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(COCCOCCN)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.